

# An In-depth Technical Guide to 2,6-Dihydroxybenzaldehyde (CAS: 387-46-2)

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## Compound of Interest

Compound Name: 2,6-Dihydroxybenzaldehyde

Cat. No.: B146741

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## Introduction

**2,6-Dihydroxybenzaldehyde**, with the Chemical Abstracts Service (CAS) number 387-46-2, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with an aldehyde group and two hydroxyl groups at the 2 and 6 positions, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of **2,6-dihydroxybenzaldehyde**, with a particular focus on its role as a precursor in the development of cholinesterase inhibitors for neurodegenerative diseases.

## Physicochemical Properties

**2,6-Dihydroxybenzaldehyde** is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison. The presence of two hydroxyl groups and an aldehyde group allows for hydrogen bonding, influencing its solubility in various solvents.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>3</sub>	[1]
Molecular Weight	138.12 g/mol	[1]
Melting Point	154-155 °C	[1]
Boiling Point	223 °C	[1]
Density	1.409 g/cm <sup>3</sup>	[1]
Appearance	White to light yellow crystalline solid	[1]
Solubility	Soluble in water, alcohol, and ether. Slightly soluble in DMSO and methanol.	[1][2]
pKa	7.66 ± 0.10 (Predicted)	[1]

## Spectral Data and Characterization

The structural elucidation of **2,6-dihydroxybenzaldehyde** is confirmed through various spectroscopic techniques. The following sections provide an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>): The proton NMR spectrum of **2,6-dihydroxybenzaldehyde** reveals distinct signals corresponding to the aromatic, aldehydic, and hydroxyl protons.

- δ 11.25 (s, 2H): This singlet corresponds to the two hydroxyl (-OH) protons. The downfield shift is indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde group.
- δ 10.25 (s, 1H): This singlet is characteristic of the aldehydic proton (-CHO). Its downfield position is due to the deshielding effect of the carbonyl group.
- δ 7.36 (m, 1H): This multiplet represents the aromatic proton at the 4-position.

- $\delta$  6.36 (d,  $J = 8.4$  Hz, 2H): This doublet corresponds to the two equivalent aromatic protons at the 3 and 5-positions.

<sup>13</sup>C NMR Spectroscopy: While a specific, experimentally verified <sup>13</sup>C NMR spectrum for **2,6-dihydroxybenzaldehyde** is not readily available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its isomers and related structures. The aldehydic carbon would appear significantly downfield (around 190 ppm). The carbons attached to the hydroxyl groups would be in the 160-165 ppm region, while the other aromatic carbons would resonate between 105 and 135 ppm.

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,6-dihydroxybenzaldehyde** would exhibit characteristic absorption bands corresponding to its functional groups. A detailed experimental spectrum is not available, but the expected key peaks are:

- $\sim 3200\text{ cm}^{-1}$  (broad): O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding.
- $\sim 2850$  and  $\sim 2750\text{ cm}^{-1}$ : C-H stretching of the aldehyde group (Fermi resonance).
- $\sim 1640\text{ cm}^{-1}$  (strong): C=O stretching of the conjugated aldehyde.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : C=C stretching vibrations of the aromatic ring.
- $\sim 1250\text{ cm}^{-1}$ : C-O stretching of the phenol groups.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **2,6-dihydroxybenzaldehyde**.

- ESI-MS:  $m/z$  139  $[M + H]^+$ , corresponding to the protonated molecule.

## Synthesis of 2,6-Dihydroxybenzaldehyde

A common and effective method for the synthesis of **2,6-dihydroxybenzaldehyde** is the demethylation of 2,6-dimethoxybenzaldehyde.

## Experimental Protocol: Demethylation of 2,6-Dimethoxybenzaldehyde

This protocol details the synthesis of **2,6-dihydroxybenzaldehyde** from its dimethoxy precursor using aluminum chloride.

### Materials:

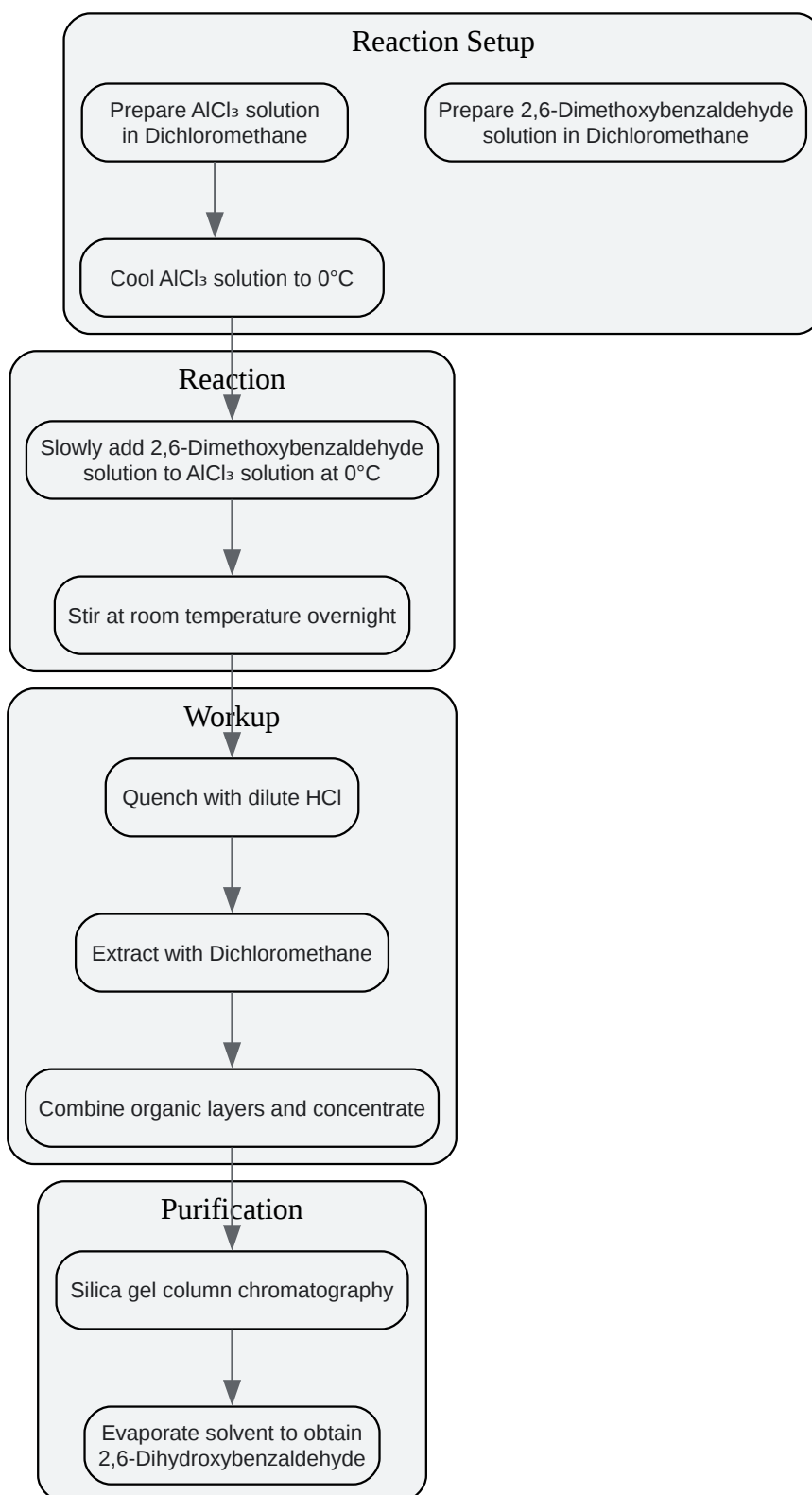
- 2,6-Dimethoxybenzaldehyde
- Aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Dilute hydrochloric acid (2 M)
- Ethyl acetate
- Petroleum ether
- Silica gel for column chromatography
- 3000 mL three-necked round-bottom flask
- Standard laboratory glassware

### Procedure:

- A solution of  $\text{AlCl}_3$  (240 g, 1.80 mol) in dichloromethane (1200 mL) is added to a 3000 mL three-necked round-bottom flask.
- The reaction mixture is cooled to 0 °C in an ice bath.
- A solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol) in dichloromethane (800 mL) is added dropwise to the cooled  $\text{AlCl}_3$  solution.
- After the addition is complete, the reaction mixture is stirred at room temperature overnight.

- Upon completion of the reaction (monitored by TLC), the reaction is quenched by the slow addition of 200 mL of dilute hydrochloric acid (2 M).
- The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (2 x 200 mL).
- The organic layers are combined and concentrated under reduced pressure.
- The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:200 to 1:50) as the eluent.
- The fractions containing the product are combined and the solvent is evaporated to yield **2,6-dihydroxybenzaldehyde** as a yellow solid (yield: ~48%).

Workflow for the Synthesis of **2,6-Dihydroxybenzaldehyde**:



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### Synthesis of **2,6-Dihydroxybenzaldehyde** Workflow

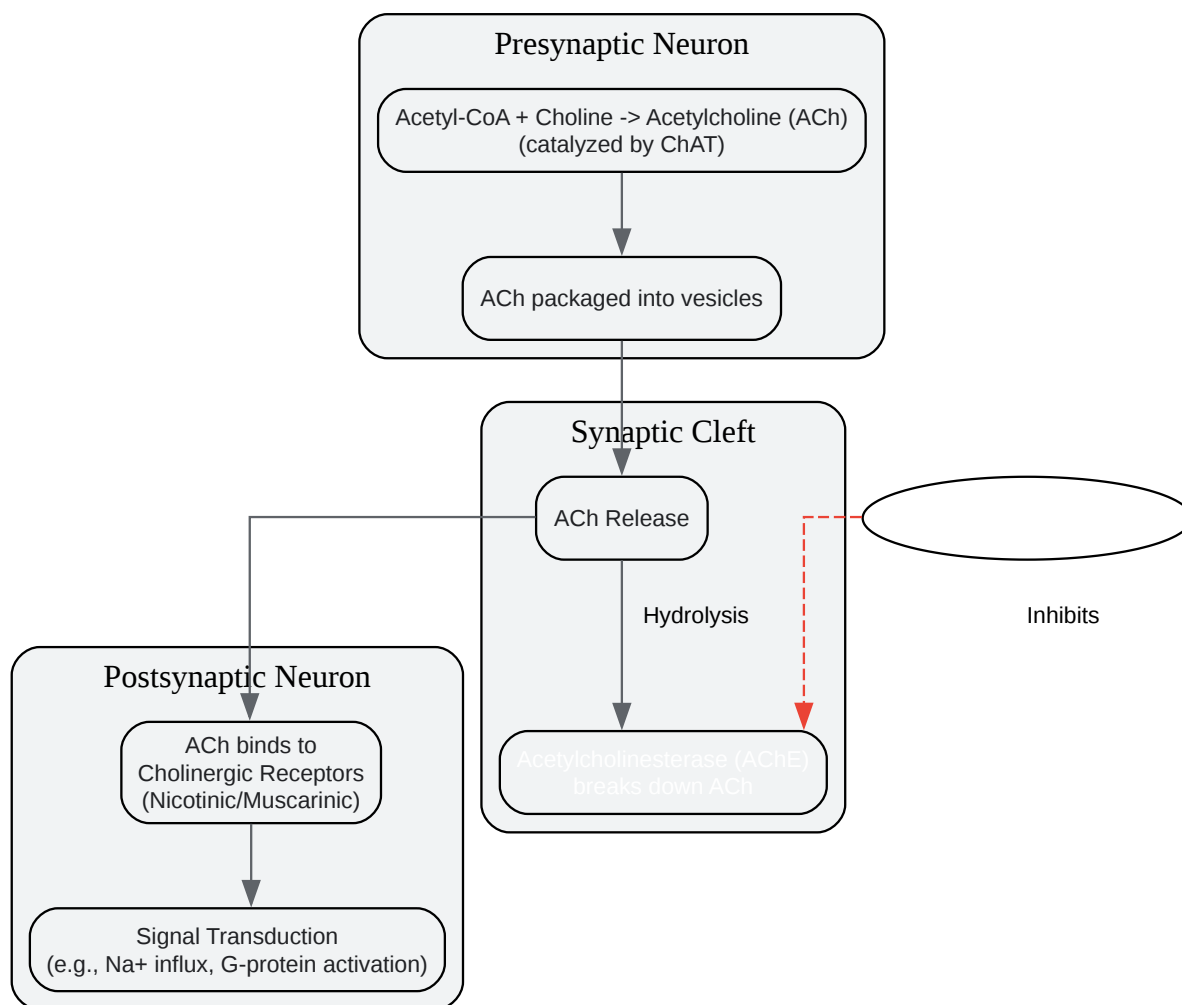
## Applications in Drug Development: Cholinesterase Inhibitors

**2,6-Dihydroxybenzaldehyde** is a valuable starting material for the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications. One of the most significant areas of its use is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.

### Cholinergic Signaling and Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine in the brain.<sup>[3]</sup> Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.<sup>[4]</sup> Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.<sup>[5][6]</sup>

Cholinergic Synaptic Transmission Pathway:



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### Cholinergic Synaptic Transmission and Inhibition

## Synthesis of Cinnamic Acid Derivatives as Cholinesterase Inhibitors

Cinnamic acid derivatives have been identified as a class of compounds with potent cholinesterase inhibitory activity. These can be synthesized from **2,6-dihydroxybenzaldehyde** via the Knoevenagel condensation.



This protocol provides a general method for the Knoevenagel condensation of **2,6-dihydroxybenzaldehyde** with an active methylene compound, such as malonic acid, to form a substituted cinnamic acid.

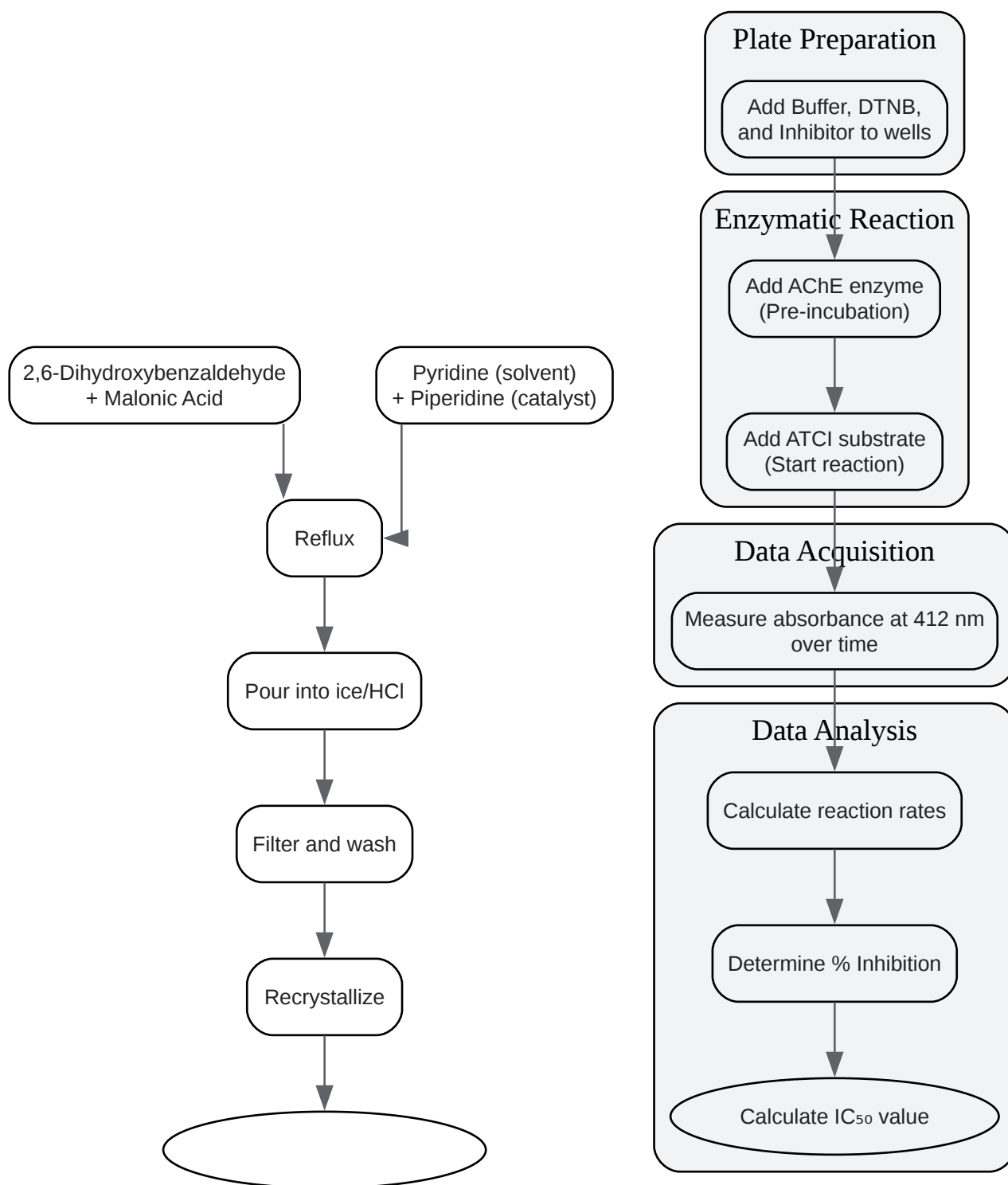
Materials:

- **2,6-Dihydroxybenzaldehyde**
- Malonic acid (or other active methylene compound)
- Pyridine
- Piperidine (catalyst)
- Ethanol
- Dilute hydrochloric acid
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **2,6-dihydroxybenzaldehyde** (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
- Add a catalytic amount of piperidine to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
- Collect the crude product by filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure cinnamic acid derivative.

Logical Flow of Knoevenagel Condensation:



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